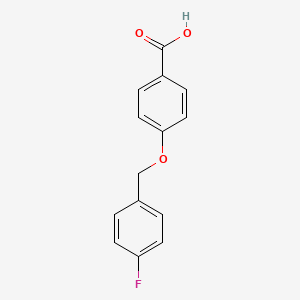

4-(4-Fluoro-benzyloxy)-benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Fluoro-benzyloxy)-benzoic acid: is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, where the hydrogen atom in the para position of the benzene ring is replaced by a 4-fluoro-benzyloxy group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-benzyloxy)-benzoic acid typically involves the reaction of 4-fluorobenzyl bromide with 4-hydroxybenzoic acid. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 80°C) for several hours . The product is then purified through extraction and recrystallization techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods to ensure high yield and purity.

化学反応の分析

Esterification Reactions

4-(4-Fluoro-benzyloxy)-benzoic acid readily undergoes esterification under mild acidic or coupling conditions. For example:

- Reaction with alcohols : The carboxylic acid reacts with alcohols (e.g., ethanol, methanol) in the presence of H₂SO₄ or coupling agents like DCC/DMAP to form esters.

Example : 4 4 Fluoro benzyloxy benzoic acid+CH CH OHH SO Ethyl 4 4 fluoro benzyloxy benzoate+H O This reaction is analogous to methodologies described for 4-fluorobenzoic acid derivatives .

Amide Formation

The carboxylic acid group participates in amide coupling reactions with amines using agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Typical conditions :

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

- Catalysts: DMAP or HOBt.

Example :

4 4 Fluoro benzyloxy benzoic acid+R NH DCC DMAPN substituted amide+byproductsThis method aligns with PPARα agonist syntheses, where similar benzoic acids form bioactive amides .

Deprotection of the Benzyloxy Group

The benzyl ether moiety can be cleaved via hydrogenolysis or acidic hydrolysis to yield 4-hydroxybenzoic acid derivatives.

- Hydrogenolysis : 4 4 Fluoro benzyloxy benzoic acidH Pd C4 Hydroxybenzoic acid+4 Fluorotoluene This reaction is critical in multi-step syntheses, as noted in benzyl-protection strategies .

Decarboxylation Reactions

Under thermal or oxidative conditions, the carboxylic acid group undergoes decarboxylation. For example:

- Thermal decarboxylation : 4 4 Fluoro benzyloxy benzoic acidΔ,Cu quinoline4 4 Fluoro benzyloxy benzene+CO Such reactions are pivotal in synthesizing halogenated aromatic compounds .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes halogenation, nitration, or sulfonation. The fluorine atom directs electrophiles to specific positions.

Example – Bromination :4 4 Fluoro benzyloxy benzoic acid+Br FeBr 3 Bromo 4 4 fluoro benzyloxy benzoic acidThe regioselectivity is influenced by the fluorine’s electron-withdrawing effect .

Reduction of the Carboxylic Acid

The acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) or borane-THF.

Example :4 4 Fluoro benzyloxy benzoic acidLiAlH 4 4 Fluoro benzyloxy benzyl alcoholThis transformation is foundational in synthesizing intermediates for bioactive molecules .

Comparative Reactivity Table

Oxidation of the Benzyloxy Group

While direct oxidation of the benzyloxy group is less common, related studies on benzyl-protected phenols suggest potential pathways:

- Oxidative cleavage : Using KMnO₄ or RuO₄ to convert the benzyloxy group to a ketone or carboxylic acid .

Key Challenges and Side Reactions

科学的研究の応用

Chemistry: 4-(4-Fluoro-benzyloxy)-benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create derivatives with enhanced biological activity, targeting specific enzymes or receptors .

Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings, due to its unique structural properties .

作用機序

The mechanism of action of 4-(4-Fluoro-benzyloxy)-benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity towards its target.

類似化合物との比較

- 4-(4-Fluoro-benzyloxy)-benzylamine

- 4-(4-Fluoro-benzyloxy)-phenylamine

- 4-(4-Fluoro-benzyloxy)-benzonitrile

Comparison: Compared to its analogs, 4-(4-Fluoro-benzyloxy)-benzoic acid is unique due to the presence of both the carboxylic acid and fluoro-benzyloxy groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

生物活性

4-(4-Fluoro-benzyloxy)-benzoic acid (CAS No. 405-87-8) is a synthetic organic compound characterized by its unique structural features, including a carboxylic acid and a fluoro-benzyloxy group. This compound has garnered attention in medicinal chemistry and biological research due to its potential pharmacological applications. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H11FO3. The compound consists of a benzoic acid core substituted at the para position with a 4-fluoro-benzyl ether group. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluoro group enhances the compound's binding affinity and selectivity, which may lead to modulation of target activities.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby altering their catalytic functions.

- Receptor Agonism : It may act as an agonist for specific receptors, influencing downstream signaling pathways involved in various physiological processes.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Effects : Studies have shown that derivatives of this compound can ameliorate inflammation in animal models, particularly through agonism of PPARα (Peroxisome Proliferator-Activated Receptor Alpha) pathways, which are critical in metabolic processes and inflammation regulation .

- Antitumor Activity : Some derivatives have demonstrated inhibitory effects on cancer cell proliferation, suggesting potential applications in oncology .

- Neurological Applications : The compound has been explored for its effects on neurodegenerative disorders, showing promise in models of diabetic retinopathy and other age-related conditions .

Table 1: Summary of Biological Activities

Detailed Research Insights

- A study focused on the synthesis and evaluation of analogs derived from this compound highlighted its efficacy in reducing inflammation through PPARα activation. Compounds showed submicromolar activity with significant selectivity over other PPAR isoforms .

- Another investigation assessed the compound's ability to disrupt c-Myc-Max interactions, which are implicated in cancer progression. Certain derivatives demonstrated potent activity in electrophoretic mobility shift assays, indicating their potential as therapeutic agents against malignancies .

特性

IUPAC Name |

4-[(4-fluorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXGPRFAVTVMKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。